1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
Description
1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a chiral amine-containing compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.25 g/mol . Its structure features a pyrrolidine ring substituted with a (3S)-configured amino group and a branched 2-methylpropan-2-ol moiety.
The stereochemistry at the 3-position (S-configuration) is critical for its interactions with biological targets, as enantiomeric differences often lead to divergent pharmacological profiles. Its physicochemical properties, such as moderate polarity due to the hydroxyl group, may influence solubility and membrane permeability.
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMURYIBJNVHLD-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1CC[C@@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves several synthetic routes. One common method is the reaction of 3-aminopyrrolidine with 2-methylpropan-2-ol under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that derivatives of this compound exhibit activity that could be beneficial in treating neurological disorders such as depression and anxiety disorders .
Case Studies
A notable case study involved the synthesis of a series of derivatives based on this compound, which were evaluated for their binding affinity to various receptors. The results demonstrated promising activity against certain receptor subtypes, suggesting a pathway for developing novel antidepressants .
Neuropharmacology
Mechanism of Action
Research indicates that this compound may function as a modulator of synaptic transmission. Its ability to influence neurotransmitter release positions it as a candidate for exploring mechanisms underlying synaptic plasticity and cognitive function .
Experimental Findings
In vitro studies have shown that compounds similar to this compound can enhance synaptic efficacy in hippocampal slices, suggesting potential applications in enhancing memory and learning processes .
Organic Synthesis
Chiral Building Block
The compound serves as an essential chiral building block in organic synthesis. Its stereochemical configuration is advantageous for synthesizing other biologically active compounds. Researchers have successfully utilized it to create complex molecules with precise stereochemistry, which is crucial in drug development .
Mechanism of Action
The mechanism of action of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituents, stereochemistry, and ring systems, leading to differences in biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects
- Phenylethyl and Heterocyclic Moieties (Compound 1b): The addition of a phenylethyl group and oxadiazole-pyridyl system in 1b increases molecular weight (408.48 vs. In contrast, the target compound’s 2-methylpropan-2-ol group provides a balance of hydrophilicity and steric bulk, favoring pharmacokinetic properties.
- tert-Butyl Carbonyl (): The tert-butyl carbonyl substituent in the hydrochloride derivative enhances stability but introduces significant hydrophobicity, limiting its utility in aqueous biological systems compared to the hydroxyl-containing target compound .
Stereochemical Considerations
- Both the target compound and 1b share an S-configuration at the pyrrolidine 3-position, which is associated with optimized antiviral activity in structure–activity relationship (SAR) studies . Enantiomeric forms (e.g., 3R) are often less active or inactive, underscoring the importance of stereochemistry in drug design.
Ring System Variations
- Morpholine vs. Pyrrolidine (): Replacing the pyrrolidine ring with a morpholine system (oxygen-containing) alters hydrogen-bonding capacity and solubility. The morpholine derivative’s ether oxygen may improve solubility but reduce basicity compared to the target compound’s amino group .
Biological Activity
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, with the chemical formula CHNO and a molecular weight of 158.24 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 158.24 g/mol |
| MDL No. | MFCD24174571 |
| PubChem CID | 94340734 |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a study involving substituted aminoethylcarbamoylpyrrolidine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data for this compound is limited, the structural similarities suggest potential efficacy against similar bacterial strains.
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Pyrrolidine derivatives have been explored for their roles as modulators in neurological pathways. Preliminary studies indicate that compounds with a similar backbone may influence neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .
NMR Spectroscopy Data
NMR data for this compound was collected under specific conditions (1 mM in DMSO at 298K, pH 6.0) using a Bruker Avance spectrometer at 600 MHz. The data provided insights into the molecular conformation and dynamics of the compound .
Case Studies and Research Findings
Several case studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study showed that derivatives with a pyrrolidine ring demonstrated enhanced antibacterial activity against resistant strains, suggesting that similar modifications could enhance the efficacy of this compound .
- Neuroprotective Potential : Research on related compounds indicated potential neuroprotective effects, which may be attributed to their ability to modulate glutamate receptors . This opens avenues for further exploration into their use in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, and how can stereochemical purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using (S)-proline derivatives) are critical. Post-synthesis purification via recrystallization (e.g., methanol) or chiral HPLC ensures >99% enantiomeric excess (e.e.), as demonstrated in related pyrrolidine derivatives .
- Data Validation : Monitor reaction progress with H/C NMR for amine coupling and optical rotation for stereochemical confirmation.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
| Method | Application | Reference |
|---|---|---|
| X-ray crystallography | Absolute configuration verification | |
| NMR spectroscopy | Functional group and stereochemistry analysis | |
| Mass spectrometry | Molecular weight confirmation |
- Note : X-ray studies (e.g., Acta Crystallographica reports) resolve positional ambiguities in the pyrrolidine ring .
Q. What safety precautions are essential during handling?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (H332 hazard) and skin contact (H315/319). Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry at the 3S position influence biological activity?
- Case Study : The (S)-enantiomer of related pyrrolidinols shows enhanced receptor binding affinity compared to the (R)-form due to optimal spatial alignment with chiral pockets in enzymes .
- Experimental Design : Conduct comparative assays (e.g., IC measurements) using enantiomerically pure samples. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Approach :
- Validate assay conditions (e.g., pH, solvent effects) using standardized protocols.
- Cross-reference with structurally analogous compounds (e.g., 3-(2-aminopyridin-3-yl)propan-1-ol ) to identify trends.
- Perform meta-analyses of IC/EC values from peer-reviewed studies .
Q. How can the compound’s stability under physiological conditions be optimized?
- Solutions :
- Prodrug Design : Introduce ester or carbamate groups at the hydroxyl moiety to enhance metabolic stability .
- pH Adjustments : Buffered formulations (pH 7.4) mitigate hydrolysis of the aminopyrrolidine moiety .
Q. What role does the 2-methylpropan-2-ol group play in modulating solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
